molecular formula C8H15NO2 B166870 2-Ethylpiperidine-2-carboxylic acid CAS No. 1227465-64-6

2-Ethylpiperidine-2-carboxylic acid

Cat. No.: B166870
CAS No.: 1227465-64-6
M. Wt: 157.21 g/mol
InChI Key: HXDSPBCJEQJDSB-UHFFFAOYSA-N
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Description

2-Ethyl-2-piperidinecarboxylic acid is a derivative of piperidine . It is a solid substance at room temperature . The IUPAC name for this compound is 2-ethylpiperidine-2-carboxylic acid .

Scientific Research Applications

Anticancer Potential

  • 2-Ethyl-2-piperidinecarboxylic acid derivatives have shown potential as anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate demonstrated significant anticancer activity, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Synthesis of Biological Active Alkaloids

  • The compound has been used in the synthesis of various biologically active alkaloids. The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a derivative, were utilized to prepare alkaloids like sedridine, allosedridine, and coniine in a stereoselective manner, showcasing its utility in creating diverse small molecules for biological and medical studies (Passarella et al., 2005).

Role in GABA Transporter Substances

  • Tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid has been synthesized for potential use in determining the efficacy of GABA transporter substances in vitro, highlighting its application in neuroscientific research (Schirrmacher et al., 2000).

Synthesis of Benzothiazole Derivatives

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to form ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, subsequently producing 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. These compounds, used in biological studies, showed notable antibacterial and antifungal activities (Shafi et al., 2021).

Hydrogenation Studies

  • The hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates leading to the synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester demonstrates the compound's role in novel amino acid synthesis, important in chemical research (Bolós et al., 1994).

Crystal and Molecular Structure Analysis

  • 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized using single-crystal X-ray diffraction, providing insights into its molecular structure which is crucial for understanding its properties and applications (Szafran et al., 2007).

Pharmaceutical Development

  • Piperidinecarboxylic acid (isonipecotic acid) was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This showcases its role in the development of therapeutic compounds for clinical studies (Andersen et al., 2013).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Ethyl-2-piperidinecarboxylic acid, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-ethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7(10)11)5-3-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSPBCJEQJDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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